3,3-Diethyl-5-(2-iodoethyl)oxolan-2-one
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Overview
Description
3,3-Diethyl-5-(2-iodoethyl)oxolan-2-one is a chemical compound with the molecular formula C10H17IO2 It is an oxolane derivative, characterized by the presence of an iodoethyl group and two ethyl groups attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-5-(2-iodoethyl)oxolan-2-one typically involves the reaction of 3,3-diethyl-5-hydroxyoxolan-2-one with iodoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the iodoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-5-(2-iodoethyl)oxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the iodoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include oxo derivatives and carboxylic acids.
Reduction Reactions: Products include ethyl derivatives and alcohols.
Scientific Research Applications
3,3-Diethyl-5-(2-iodoethyl)oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of the iodine atom.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-5-(2-iodoethyl)oxolan-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the iodoethyl group can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
3,3-Diethyl-5-(2-chloroethyl)oxolan-2-one: Similar structure but with a chloroethyl group instead of an iodoethyl group.
3,3-Diethyl-5-(2-bromoethyl)oxolan-2-one: Similar structure but with a bromoethyl group instead of an iodoethyl group.
3,3-Diethyl-5-(2-fluoroethyl)oxolan-2-one: Similar structure but with a fluoroethyl group instead of an iodoethyl group.
Uniqueness
The presence of the iodoethyl group in 3,3-Diethyl-5-(2-iodoethyl)oxolan-2-one imparts unique properties, such as higher reactivity in substitution reactions and potential use in radiolabeling studies. The iodine atom’s larger size and higher atomic number compared to chlorine, bromine, and fluorine contribute to these distinctive characteristics.
Properties
CAS No. |
827017-73-2 |
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Molecular Formula |
C10H17IO2 |
Molecular Weight |
296.14 g/mol |
IUPAC Name |
3,3-diethyl-5-(2-iodoethyl)oxolan-2-one |
InChI |
InChI=1S/C10H17IO2/c1-3-10(4-2)7-8(5-6-11)13-9(10)12/h8H,3-7H2,1-2H3 |
InChI Key |
NKVPWOUYETVUFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(OC1=O)CCI)CC |
Origin of Product |
United States |
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